5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-26-19-5-3-2-4-16(19)17-12-18-20(25)23(10-11-24(18)22-17)13-14-6-8-15(21)9-7-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQQCGLGMSGQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under controlled conditions to form the pyrazolo[1,5-a]pyrazine ring system.
Substitution Reactions: The introduction of the 4-chlorobenzyl and 2-methoxyphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazinone Ring
The 4(5H)-one moiety can undergo nucleophilic attacks under basic conditions. For example:
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Hydrolysis : Treatment with aqueous NaOH may cleave the lactam ring, forming a pyrazolo-pyrazine diamine intermediate. This is analogous to the base-mediated cyclization observed in related pyrazolo[1,5-a]pyrazines .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 4,5-dihydro derivatives. This reactivity aligns with the hydrogenation steps used in pyrazoline synthesis .
Functionalization of the 4-Chlorobenzyl Group
The 4-chlorobenzyl substituent participates in cross-coupling reactions:
These reactions enable diversification of the chlorobenzyl group for structure-activity relationship (SAR) studies in drug discovery.
Electrophilic Aromatic Substitution on the 2-Methoxyphenyl Group
The electron-rich 2-methoxyphenyl ring undergoes regioselective electrophilic substitutions:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position relative to the methoxy group.
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Halogenation : Br₂/FeBr₃ yields brominated derivatives at the ortho and para positions.
Annulation Reactions
The pyrazolo[1,5-a]pyrazine core facilitates annulation with electron-deficient partners:
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Cyclocondensation with Malononitrile : In ethanol/DABCO, malononitrile reacts to form pyrano[2,3-c]pyrazole hybrids, as demonstrated in analogous systems .
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Reaction with tert-Butyl Cyanoacetate : Forms fused pyrazolo[1,5-a]pyrido[2,1-c]pyrazines via intermediate enamines .
NH-Directed Alkylation/Acylation
The NH group in the pyrazole ring undergoes:
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Alkylation : With alkyl halides (e.g., CH₃I, K₂CO₃, DMF) to yield N-alkylated derivatives.
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Acylation : Acetic anhydride/pyridine produces N-acetylated analogs.
Oxidative Transformations
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Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl, enabling further functionalization .
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Epoxidation : m-CPBA oxidizes the benzyl double bond (if present) to an epoxide.
Biological Activity and Mechanistic Insights
While direct data for this compound is limited, structural analogs exhibit kinase inhibition and apoptosis induction. For instance:
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Pyrazolo[3,4-d]pyrimidines arrest the cell cycle at G₁ phase (41.55% apoptosis in HCT116 cells) .
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Pyrazolo[1,5-a]pyrazines inhibit CDK2/cyclin A, with IC₅₀ values < 1 μM in some cases .
Stability and Degradation Pathways
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Acidic Hydrolysis : Degrades into pyrazolo[1,5-a]pyrazine-4,5-diol under HCl/EtOH reflux.
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Photodegradation : UV light induces cleavage of the chlorobenzyl group, forming phenolic byproducts.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its pyrazolo[1,5-a]pyrazine core can be modified to create derivatives with varied properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Substitution Reactions : The introduction of substituents such as the 4-chlorobenzyl and 2-methoxyphenyl groups is accomplished via nucleophilic substitution reactions using bases and solvents like dimethylformamide or dimethyl sulfoxide .
Biology
The biological applications of 5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one are noteworthy due to its potential bioactivity. Research indicates that this compound interacts with various biological targets, which may lead to the development of new therapeutic agents. Key areas of investigation include:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease pathways.
- Receptor Modulation : It is being studied for its ability to modulate receptor activity, which could be beneficial in treating conditions like cancer and neurological disorders .
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. Research focuses on its potential as a candidate for drug development in several therapeutic areas:
- Oncology : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells.
- Neurology : Investigations are ongoing into its effects on neuroprotective pathways, which could aid in treating neurodegenerative diseases.
- Infectious Diseases : Its bioactivity against various pathogens makes it a candidate for further exploration in antiviral and antibacterial therapies .
Industry
Beyond academic research, this compound has potential industrial applications:
- Specialty Chemicals : The unique properties of this compound can be harnessed for developing specialty chemicals used in coatings and polymers.
- Advanced Materials : Its application in electronic materials is being explored due to favorable physicochemical characteristics .
Case Studies and Research Findings
Several studies highlight the diverse applications of this compound:
- A study focused on the synthesis and biological evaluation of related pyrazole derivatives indicated that modifications could enhance their anticancer activity against breast cancer cell lines .
- Another investigation into pyrazolo[1,5-a]pyrimidine derivatives demonstrated their potential as inhibitors for specific kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of 5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Properties of Pyrazolo-Pyrazinone Derivatives
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-chlorobenzyl group increases logP compared to fluorinated analogs (e.g., : 2-F/4-F substitution) due to chlorine’s higher molar refractivity and hydrophobic volume .
- Methoxy groups (e.g., in ) further elevate logP but may improve target binding via electron-donating effects .
Synthetic Accessibility: Microwave-assisted, solvent-free methods () are efficient for pyrazolo-pyrazinones but require tailored starting materials for substituent-specific derivatives like the target compound .
Pharmacokinetic and Functional Comparisons
- The target compound’s aromatic core may confer similar stability but requires empirical validation.
- Biological Activity :
Biological Activity
5-(4-chlorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, interaction studies, and comparative analysis with related compounds.
Structure and Properties
The compound features a pyrazinone core with a 4-chlorobenzyl group and a 2-methoxyphenyl group, which contribute to its unique chemical properties. The structural formula indicates both aromatic and non-aromatic characteristics that are crucial for its biological functions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods. Common synthetic routes include:
- Cyclization Reactions : Utilizing hydrazines and diketones to form the pyrazolo[1,5-a]pyrazine core.
- Substituent Introduction :
- Nucleophilic Substitution : For the introduction of the 4-chlorobenzyl group.
- Cross-Coupling Reactions : Such as Suzuki-Miyaura coupling for adding the 2-methoxyphenyl group.
These methods allow for modifications that can enhance the compound's biological activity or facilitate the synthesis of derivatives.
Biological Activity
Research indicates that compounds in the pyrazolo[1,5-a]pyrazin-4(5H)-one class exhibit significant biological activities. Notably, studies have shown that:
- Anticancer Activity : Compounds similar to this compound have been reported to inhibit cancer cell proliferation effectively. For instance, derivatives have been developed that act as selective inhibitors of PARP1, leading to tumor regression in preclinical models .
- Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes, which could modulate their activity. This is critical for developing therapeutic agents targeting specific pathways involved in diseases.
Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity with various biological targets. Techniques employed include:
- Molecular Docking Studies : To predict binding interactions with target proteins.
- In Vitro Assays : To assess the efficacy of the compound in inhibiting enzyme activity or cell proliferation.
These studies elucidate the mechanisms underlying its biological activity and guide further modifications for enhanced efficacy.
Comparative Analysis
A comparison with structurally similar compounds reveals unique features of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(4-chlorophenyl)-7-[2-(prop-2-enoylamino)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | Structure | Exhibits strong enzyme inhibition activity |
| 3-aryl-5-dichloromethyl-1-(2-aminoethyl)pyrazoline | Structure | Known for its anti-inflammatory properties |
| 7-(3-aminophenyl)-2-(4-phenoxyphenyl)-4,5-dihydro-pyrazolo[1,5-a]pyrimidine | Structure | Displays significant anticancer activity |
The unique substitution pattern of the compound enhances its biological activity compared to other similar compounds. The combination of a chlorinated benzyl group and a methoxy-substituted phenyl group contributes to its distinct pharmacological profile.
Case Studies
Recent case studies have highlighted the effectiveness of derivatives based on this compound in various therapeutic contexts:
- PARP Inhibitors : Research has shown that pyrazolo derivatives can selectively inhibit PARP1 without affecting PARP2 significantly, reducing hematological toxicities associated with traditional therapies .
- Cancer Models : In xenograft models using BRCA1-mutated cancer cells, compounds derived from this class demonstrated tumor regression and improved therapeutic indices compared to existing treatments .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
